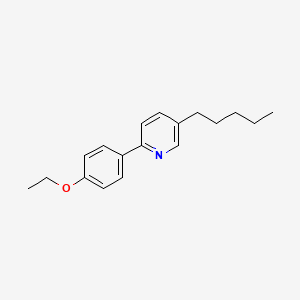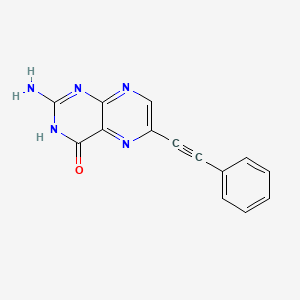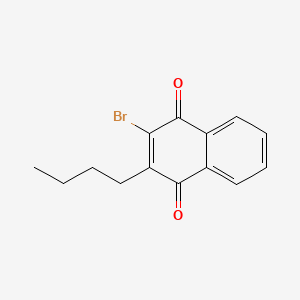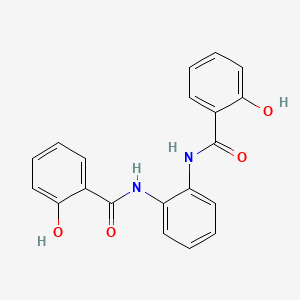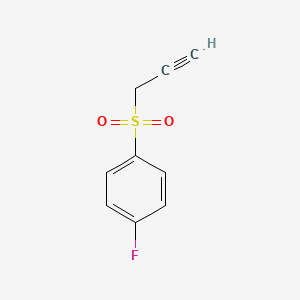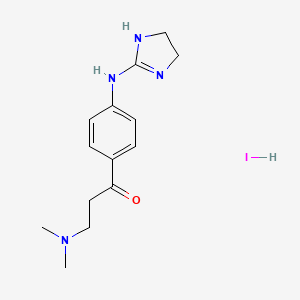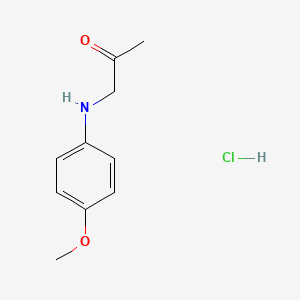
1-(4-Methoxyanilino)propan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyanilino)propan-2-one;hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxy group attached to the aniline ring and a propan-2-one moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyanilino)propan-2-one;hydrochloride typically involves the reaction of 4-methoxyaniline with propan-2-one under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the mixing of reactants in a reactor, followed by the addition of hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyanilino)propan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines
Aplicaciones Científicas De Investigación
1-(4-Methoxyanilino)propan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)ethanone
- 4-Methoxyaniline
- 1-(4-Methoxyphenyl)propan-2-one
Uniqueness
1-(4-Methoxyanilino)propan-2-one;hydrochloride is unique due to its specific structure, which combines the properties of aniline and propan-2-one. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
| 104401-78-7 | |
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
1-(4-methoxyanilino)propan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)7-11-9-3-5-10(13-2)6-4-9;/h3-6,11H,7H2,1-2H3;1H |
Clave InChI |
VSNXEOJRKKYVIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



